

Physical and chemical properties of (3-Oxo-1-piperazinyl)acetic acid

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Compound of Interest

Compound Name: (3-Oxo-1-piperazinyl)acetic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **(3-Oxo-1-piperazinyl)acetic acid**

Introduction

(3-Oxo-1-piperazinyl)acetic acid is a heterocyclic organic compound featuring a piperazinone core functionalized with an acetic acid moiety. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.^{[1][2]} This specific derivative combines the structural features of a lactam (a cyclic amide), a secondary amine, and a carboxylic acid, making it a valuable and versatile building block for the synthesis of more complex molecules in drug discovery and materials science.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of **(3-Oxo-1-piperazinyl)acetic acid**. We will delve into its structural identification, physicochemical parameters, spectroscopic profile, and key aspects of its chemical reactivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for its analytical characterization, grounding theoretical data in practical application.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. **(3-Oxo-1-piperazinyl)acetic acid** is systematically named 2-(3-oxopiperazin-1-yl)acetic acid. Its

structure is characterized by a six-membered diazacyclohexane ring with a ketone at position 3 and an acetic acid group attached to the nitrogen at position 1.

Figure 1: Chemical Structure of **(3-Oxo-1-piperazinyl)acetic acid**.

The key identification parameters for this compound are summarized in the table below.

Identifier	Value	Source
IUPAC Name	2-(3-oxopiperazin-1-yl)acetic acid	[3]
CAS Number	25629-32-7	[4]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₃	[3] [4]
Molecular Weight	158.16 g/mol	[4]
Canonical SMILES	C1CN(CC(=O)N1)CC(=O)O	[3]
InChI	InChI=1S/C6H10N2O3/c9-5-3-8(2-1-7-5)4-6(10)11/h1-4H2, (H,7,9)(H,10,11)	[3]
InChIKey	FDDVFMDIVCWGKS-UHFFFAOYSA-N	[3]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups, along with hydrogen bond donors and acceptors, suggests that **(3-Oxo-1-piperazinyl)acetic acid** is a polar molecule.

Property	Predicted Value	Notes and Experimental Context	Source
Physical Form	Solid	As is common for small, polar organic molecules with potential for zwitterionic character and strong intermolecular hydrogen bonding.	[4]
Boiling Point	$434.4 \pm 40.0 \text{ }^{\circ}\text{C}$	This high predicted boiling point reflects the compound's polarity and capacity for extensive hydrogen bonding. Experimental determination would likely require high vacuum to prevent decomposition.	[4]
Density	$1.293 \pm 0.06 \text{ g/cm}^3$	A density greater than water is typical for highly functionalized, compact organic molecules.	[4]
pKa	2.28 ± 0.10	This predicted value likely corresponds to the carboxylic acid proton. The secondary amine's conjugate acid pKa is expected to be in the range of 5-7, lower than the	

		parent piperazine (~9.7) due to the electron-withdrawing effect of the adjacent lactam and N-acetic acid groups. [4] [5] [6]
Solubility	High in Water	The compound's polarity and multiple hydrogen bonding sites suggest high solubility in water and other polar protic solvents like methanol and ethanol. Solubility is expected to be pH-dependent. It is poorly soluble in nonpolar solvents like diethyl ether. [6]
XlogP	-3.3	This highly negative predicted value indicates a strong preference for polar/aqueous phases over nonpolar/lipid phases, which is consistent with the molecule's structure. [3]

Spectroscopic Profile and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the three different methylene (CH_2) groups and the two exchangeable amine/amide (NH) protons. In D_2O , the NH signals would disappear. The methylene protons adjacent to the nitrogen atoms will likely appear as complex multiplets due to coupling. The singlet for the acetic acid CH_2 protons would be expected around 3.2-3.5 ppm.
- ^{13}C NMR: The carbon NMR spectrum should display six distinct signals: two carbonyl carbons (one for the amide lactam and one for the carboxylic acid, ~170-180 ppm), and four sp^3 hybridized carbons corresponding to the three methylene groups on the ring and the one on the acetic acid side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Electrospray Ionization (ESI): In positive ion mode (ESI+), the primary ion observed would be the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of approximately 159.0764.[3] In negative ion mode (ESI-), the deprotonated molecule $[\text{M}-\text{H}]^-$ would be observed at an m/z of approximately 157.0619.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

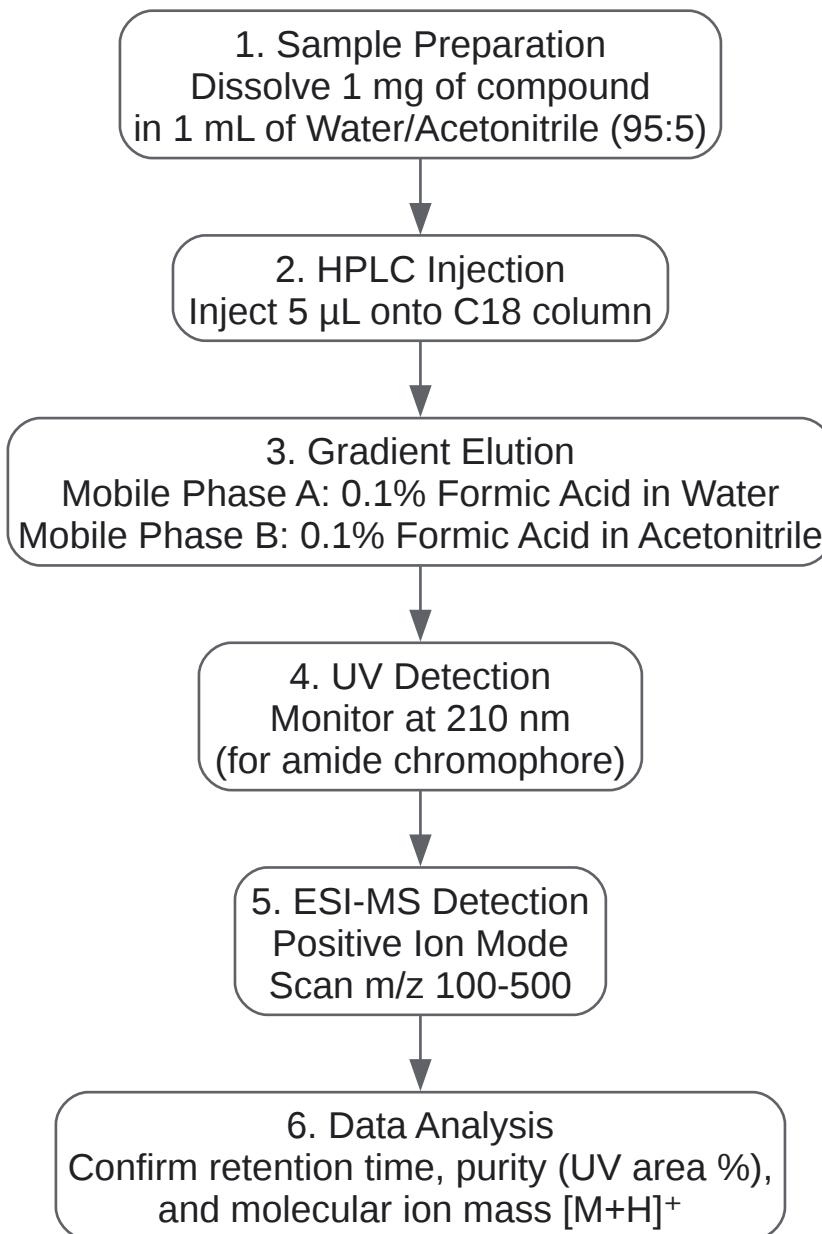
- O-H Stretch: A very broad absorption band is expected from 3300 to 2500 cm^{-1} due to the hydrogen-bonded carboxylic acid hydroxyl group.
- N-H Stretch: A moderate absorption band around 3200-3400 cm^{-1} corresponding to the N-H stretching of the secondary amine and amide.
- C=O Stretch: Two strong absorption bands are anticipated: one for the carboxylic acid carbonyl around 1700-1730 cm^{-1} and one for the amide (lactam) carbonyl around 1650-1680 cm^{-1} .
- C-N Stretch: Absorptions in the 1250-1020 cm^{-1} region corresponding to the C-N stretching vibrations.

Experimental Protocols for Characterization

To ensure scientific integrity, theoretical predictions must be confirmed with empirical data. The following protocols are self-validating systems for the characterization of **(3-Oxo-1-piperazinyl)acetic acid**.

Protocol 1: Purity and Identity Confirmation by LC-MS

This method provides a robust workflow for verifying the molecular weight and assessing the purity of the compound. The choice of a C18 column is standard for reverse-phase chromatography, while the formic acid in the mobile phase aids in protonation for better peak shape and ESI+ sensitivity.



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Figure 2: LC-MS workflow for purity and identity confirmation.

Methodology:

- Sample Preparation: Accurately weigh approximately 1 mg of **(3-Oxo-1-piperazinyl)acetic acid** and dissolve it in 1 mL of a 95:5 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

- Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% (v/v) formic acid in water.
 - Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
 - Gradient: Start with 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - Detection: UV detector at 210 nm.
- MS Conditions:
 - Ionization Mode: ESI Positive.
 - Scan Range: m/z 100 – 500.
 - Capillary Voltage: 3.5 kV.
- Data Analysis: Integrate the peak area from the UV chromatogram to determine purity. Confirm the mass of the primary peak in the mass spectrum corresponds to the expected $[M+H]^+$ ion (159.07).

Protocol 2: pKa Determination via Potentiometric Titration

This classic method provides highly accurate pKa values by directly measuring the pH change as the compound's ionizable groups are neutralized. Given the two expected pKa values (one

acidic, one basic), a two-stage titration or separate titrations may be necessary for clear resolution.

Methodology:

- Solution Preparation: Prepare a 0.01 M solution of **(3-Oxo-1-piperazinyl)acetic acid** in deionized water. Prepare standardized 0.1 M solutions of HCl and NaOH.
- Titration for Basic pKa:
 - Pipette 20 mL of the compound solution into a beaker.
 - Immerse a calibrated pH electrode and a magnetic stir bar.
 - Titrate with the 0.1 M HCl solution, adding titrant in small, precise increments (e.g., 0.1 mL).
 - Record the pH after each addition, allowing the reading to stabilize.
 - Continue the titration well past the equivalence point.
- Titration for Acidic pKa:
 - Repeat the process from step 2, but titrate with the 0.1 M NaOH solution.
- Data Analysis:
 - Plot pH versus the volume of titrant added for each titration.
 - Determine the equivalence point(s) from the inflection point(s) of the curve (or by using the first derivative plot, $d(\text{pH})/dV$).
 - The pKa value is equal to the pH at the half-equivalence point. The pKa of the carboxylic acid will be determined from the NaOH titration, and the pKa of the secondary amine's conjugate acid will be determined from the HCl titration.[\[5\]](#)

Chemical Reactivity and Stability

The reactivity of **(3-Oxo-1-piperazinyl)acetic acid** is governed by its three primary functional groups. This trifunctional nature makes it a highly versatile synthetic intermediate.

- Carboxylic Acid: This group can undergo standard reactions such as:
 - Esterification: Reaction with an alcohol under acidic conditions.
 - Amide Coupling: Activation (e.g., with oxalyl chloride or coupling reagents like HATU/EDC) followed by reaction with a primary or secondary amine to form a new amide bond.[7]
- Secondary Amine (N4): The nitrogen at position 4 is nucleophilic and can participate in:
 - N-Alkylation: Reaction with alkyl halides.
 - N-Acylation: Reaction with acid chlorides or anhydrides.
 - Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).[8]
- Lactam (Amide): The cyclic amide is the most stable functional group in the molecule. It can be hydrolyzed to the corresponding amino acid, but this typically requires harsh conditions (strong acid or base and heat).

Stability and Storage: The compound is expected to be a stable solid under standard laboratory conditions. Due to its polar and potentially hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

(3-Oxo-1-piperazinyl)acetic acid is a well-defined chemical entity with a rich array of functional groups that dictate its distinct physicochemical properties. Its high polarity, water solubility, and multiple reactive sites make it an attractive scaffold for chemical synthesis, particularly in the development of novel pharmaceutical agents. The analytical protocols detailed herein provide a robust framework for its characterization, ensuring data integrity and reproducibility in research settings. A thorough understanding of its properties, from its spectroscopic signature to its predictable reactivity, is paramount for any scientist looking to leverage this versatile compound in their work.

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